6-Bromo-3-methoxy-2-methylquinoline
Description
Properties
IUPAC Name |
6-bromo-3-methoxy-2-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-7-11(14-2)6-8-5-9(12)3-4-10(8)13-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNOPBXRIMXPRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=C(C=CC2=N1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138139-10-1 | |
| Record name | 6-bromo-3-methoxy-2-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 6-Bromo-3-methoxy-2-methylquinoline, one would expect to observe distinct signals for the aromatic protons on the quinoline (B57606) ring system, as well as singlets for the methyl and methoxy (B1213986) groups. The exact chemical shifts and coupling constants, which are crucial for assigning each proton to its specific position on the molecule, are not available in published literature.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. A spectrum for this compound would show distinct peaks for each of the 11 carbon atoms, including those of the quinoline core and the methyl and methoxy substituents. This data is essential for confirming the carbon framework of the molecule, but specific experimental data is not publicly documented.
Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
Two-dimensional NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy) experiments would reveal proton-proton couplings, helping to identify adjacent protons in the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) spectroscopy would correlate directly bonded proton and carbon atoms, definitively linking the proton signals to their corresponding carbons in the molecular skeleton. ipb.ptyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation) experiments provide information about longer-range couplings (typically 2-3 bonds) between protons and carbons, which is invaluable for piecing together the entire molecular structure, for instance by connecting the methyl and methoxy protons to their respective attachment points on the quinoline ring. ipb.ptyoutube.com
While the principles of these techniques are well-established, their specific application to produce a detailed structural map of this compound has not been reported in accessible scientific papers.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a molecule's molecular weight and elemental composition, as well as providing clues to its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₁₁H₁₀BrNO), HRMS would be used to confirm this precise molecular formula, but no such published data has been found.
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, molecules often break apart into characteristic fragment ions. The analysis of these fragmentation patterns can provide significant structural information. For this compound, characteristic fragments would be expected, such as the loss of the bromine atom, the methyl group, or the methoxy group. The presence of bromine would also be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). However, a detailed analysis of the fragmentation pattern for this specific compound is not available.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides invaluable information regarding the functional groups and the unique vibrational modes of a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key functional groups. Analysis of structurally similar compounds, such as various substituted methoxy-quinolines and bromo-quinolines, allows for a detailed prediction of its spectral features. nih.govasianpubs.orgnih.gov
The aromatic C-H stretching vibrations of the quinoline ring system are anticipated in the 3100-3000 cm⁻¹ region. mdpi.com The presence of the methyl group will likely give rise to asymmetric and symmetric stretching vibrations near 2950 cm⁻¹ and 2850 cm⁻¹, respectively.
The C=C and C=N stretching vibrations within the quinoline ring are expected to produce a series of complex bands in the 1620-1450 cm⁻¹ region. These bands are characteristic of the aromatic heterocyclic scaffold. For instance, in related 6,8-dibromo-4-methoxy-2-phenylquinoline, significant bands appear around 1620 cm⁻¹ and 1491 cm⁻¹. nih.gov
A crucial feature for identifying the methoxy group is the C-O stretching vibration. This is typically a strong band, and for analogous 6-methoxy-2-methylquinoline (6-methoxyquinaldine), it is observed in the IR spectrum. nih.gov For this compound, a strong absorption is expected around 1250 cm⁻¹ for the aryl-alkyl ether linkage. Furthermore, the C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically below 750 cm⁻¹. semanticscholar.org
Table 1: Predicted FT-IR Spectral Data for this compound based on Analogous Compounds
| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Functional Group |
| Aromatic C-H Stretch | 3100 - 3000 | Quinoline Ring |
| Aliphatic C-H Stretch | 2950 - 2850 | Methyl Group |
| C=C and C=N Stretch | 1620 - 1450 | Quinoline Ring |
| C-O Stretch | ~1250 | Methoxy Group |
| C-Br Stretch | < 750 | Bromo Group |
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. While no specific Raman spectrum for this compound has been published, studies on quinoline and its derivatives indicate key features. bitp.kiev.uaiaea.org The symmetric breathing vibrations of the quinoline ring are typically strong and well-defined in the Raman spectrum, expected to appear in the 1000-1400 cm⁻¹ region. For quinoline itself, characteristic bands are observed at 1014 cm⁻¹ and 1033 cm⁻¹. bitp.kiev.uaiaea.org The C-Br stretching vibration is also expected to be Raman active. Due to the polarizability of the C-Br bond, this may result in a more intense Raman signal compared to its IR absorption. The various C-H bending and ring deformation modes will populate the fingerprint region of the spectrum, providing a unique pattern for the molecule.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Table 2: Predicted UV-Vis Absorption Data for this compound
| Transition Type | Expected Wavelength Range (nm) |
| π-π* | 310 - 380 |
Fluorescence and Phosphorescence Studies
Fluorescence and phosphorescence are emission processes that can occur after a molecule absorbs light. Many quinoline derivatives are known to be fluorescent. While specific fluorescence data for this compound is not available, related compounds such as 2-aryl-6,8-bis(arylethenyl)-4-methoxyquinolines exhibit fluorescence emission. nih.gov It is plausible that this compound would also exhibit fluorescence, likely with an emission maximum at a longer wavelength than its absorption maximum (Stokes shift). The presence of the heavy bromine atom could potentially enhance intersystem crossing, which might lead to phosphorescence or a quenching of fluorescence. Detailed experimental studies would be required to confirm and quantify these photophysical properties.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique would provide precise bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.
Although a crystal structure for the title compound has not been reported, data from analogous structures like 6-bromo-5-nitroquinoline-1-oxide provides valuable insights. semanticscholar.org In this related molecule, the bond lengths and angles of the quinoline core are well-defined. The crystal packing is stabilized by intermolecular interactions such as C-H···Br and C-H···O contacts. semanticscholar.org For this compound, one would expect the crystal lattice to be influenced by similar weak intermolecular forces, including potential π-π stacking of the quinoline rings and dipole-dipole interactions involving the bromo and methoxy substituents. The precise conformation of the methoxy group relative to the quinoline ring would also be determined. Obtaining a single crystal of sufficient quality would be the primary step to performing this definitive structural analysis.
Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination
Following a comprehensive search of scientific literature and crystallographic databases, no published single-crystal X-ray diffraction data for the compound this compound was found. This analytical technique is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. The process involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. This pattern provides detailed information about the crystal lattice, the geometry of the molecule, and the intermolecular interactions within the crystal.
The absence of such data in the public domain indicates that the solid-state molecular structure of this compound has not been experimentally determined and reported, or the data is proprietary and not publicly accessible.
Crystallographic Parameters and Conformation Analysis
As a direct consequence of the lack of single-crystal X-ray diffraction studies, the crystallographic parameters for this compound are not available. These parameters, which are derived from the diffraction data, include the dimensions of the unit cell (a, b, c, α, β, γ), the crystal system, the space group, and the calculated density.
Due to the unavailability of the necessary experimental data, a data table for the crystallographic parameters cannot be generated.
Theoretical and Computational Chemistry Studies
Electronic Structure and Reactivity Descriptors
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the electron density distribution in a molecule, translating complex wavefunctions into the familiar language of localized bonds, lone pairs, and intermolecular interactions. For 6-Bromo-3-methoxy-2-methylquinoline, NBO analysis elucidates the stabilizing effects of hyperconjugative interactions and intramolecular charge transfer (ICT). These interactions are quantified by the second-order perturbation theory energy, E(2), which measures the energy of delocalization between filled (donor) and empty (acceptor) orbitals.
In a molecule like this compound, significant stabilization arises from the delocalization of electron density. Key interactions typically involve the delocalization of π-electrons from the aromatic rings (donor orbitals) to the corresponding antibonding π* orbitals (acceptor orbitals). Additionally, lone pairs on the nitrogen and oxygen atoms act as potent donors to antibonding orbitals of adjacent bonds. For instance, the lone pair on the nitrogen atom (n(N)) can donate into the π* orbitals of the quinoline (B57606) ring, enhancing the system's stability. Similarly, the oxygen lone pairs of the methoxy (B1213986) group contribute to delocalization.
Table 1: Representative NBO Analysis for this compound (Note: The following data is illustrative, based on typical values for similar quinoline systems as specific data for the title compound is not available in the cited literature.)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| π(C5-C6) | π*(C4a-C8a) | ~20.5 | π → π* |
| π(C7-C8) | π*(C5-C6) | ~18.2 | π → π* |
| LP(1) N1 | π*(C2-C3) | ~5.8 | n → π* |
| LP(2) O1 | σ*(C3-C12) | ~4.1 | n → σ* |
Spectroscopic Property Prediction and Validation
Computational Vibrational Frequencies and Assignments
Computational methods, particularly Density Functional Theory (DFT) with functionals like B3LYP, are widely used to predict the vibrational spectra (FT-IR and FT-Raman) of molecules. researchgate.net For this compound, theoretical calculations can determine the frequencies and intensities of its fundamental vibrational modes. These theoretical predictions are crucial for assigning the bands observed in experimental spectra.
The process involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. The calculated wavenumbers are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical method, leading to a better agreement with experimental data. researchgate.net The assignment of each vibrational mode is typically performed using Potential Energy Distribution (PED) analysis, which quantifies the contribution of different internal coordinates to each normal mode. researchgate.net
For this compound, characteristic vibrations would include C-H stretching modes of the aromatic ring and methyl group, C=C and C=N stretching of the quinoline core, C-O stretching of the methoxy group, and the C-Br stretching vibration.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Note: This table presents hypothetical data based on characteristic frequency ranges and computational studies of analogous molecules like 6-chloroquinoline. researchgate.net)
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Scaled Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |
|---|---|---|---|---|
| Aromatic C-H stretch | 3150-3050 | 3100-3000 | ~3080 | ν(C-H) |
| Methyl C-H stretch | 3000-2900 | 2950-2850 | ~2930 | ν(CH₃) |
| C=N stretch | ~1620 | ~1580 | ~1575 | ν(C=N) |
| Aromatic C=C stretch | ~1590 | ~1550 | ~1545 | ν(C=C) |
| Methoxy C-O-C stretch | ~1250 | ~1220 | ~1215 | ν(C-O-C) asym |
Theoretical UV-Vis Spectra Simulation
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for simulating the electronic absorption spectra (UV-Vis) of molecules in different solvents. tandfonline.comnih.gov This method calculates the vertical excitation energies, oscillator strengths (f), and corresponding wavelengths (λ) for electronic transitions from the ground state to various excited states.
For this compound, the UV-Vis spectrum is expected to be dominated by π → π* and n → π* transitions originating from the quinoline aromatic system and the heteroatoms (N, O). tandfonline.com The calculations are typically performed using a solvation model, such as the Conductor-like Polarizable Continuum Model (CPCM), to account for the effect of the solvent on the electronic transitions. tandfonline.com Comparing the simulated spectrum with the experimental one allows for a detailed assignment of the observed absorption bands. researchgate.net Studies on similar quinolines show that TD-DFT calculations can accurately reproduce the main features of the experimental spectra. tandfonline.com
Table 3: Simulated UV-Vis Spectral Data for this compound (Note: Data is illustrative, based on TD-DFT studies of substituted quinolines. tandfonline.comresearchgate.net)
| Transition | Calculated λ (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S₀ → S₁ | ~330 | ~3.76 | 0.15 | HOMO → LUMO (π→π*) |
| S₀ → S₂ | ~295 | ~4.20 | 0.28 | HOMO-1 → LUMO (π→π*) |
| S₀ → S₃ | ~270 | ~4.59 | 0.05 | HOMO-2 → LUMO (n→π*) |
Reaction Mechanism Studies through Computational Modeling
Computational modeling, primarily using DFT, is a cornerstone for investigating the mechanisms of chemical reactions. acs.orgscispace.com It allows for the characterization of transition states, reaction intermediates, and the calculation of activation energy barriers, providing a level of detail often inaccessible through experimental means alone. scispace.com
In Silico Structure-Activity Relationship (SAR) Investigations
In silico Structure-Activity Relationship (SAR) studies use computational models to correlate the structural features of a molecule with its biological activity. For a compound like this compound, SAR investigations are crucial for identifying the key pharmacophoric elements that govern its potential therapeutic effects.
Studies on related quinoline derivatives have provided a framework for understanding the SAR of this class of compounds. The quinoline scaffold itself is a well-known pharmacophore in many biologically active molecules. nih.gov The substituents on this core play a critical role in modulating activity:
6-Methoxy Group : The presence of an electron-donating methoxy group at the C6 position has been shown to enhance the biological potency in various quinoline series, including antimalarial and anticancer agents. nih.govnih.gov This group can influence the molecule's electronic properties and may form hydrogen bonds with target receptors.
6-Bromo Group : The bromine atom at the C6 position significantly impacts the molecule's lipophilicity and electronic distribution. It can act as a site for metabolic transformation or form halogen bonds with biological targets. Furthermore, it serves as a synthetic handle for creating diverse analogues through cross-coupling reactions. nih.gov
2-Methyl and 3-Methoxy Groups : Substituents on the pyridine (B92270) ring of the quinoline system influence the molecule's steric and electronic profile, affecting its binding affinity and selectivity for a specific biological target. These groups can fine-tune the molecule's conformation and interaction with the active site of an enzyme or receptor. nih.gov
Molecular modeling and docking studies on analogous compounds have shown how these substituents orient themselves within a protein's binding pocket, providing a rational basis for designing new derivatives with improved activity. nih.gov
Table 4: Summary of Compound Names
| Compound Name |
|---|
| This compound |
| 6-fluoro-4-hydroxy-2-methylquinoline |
| 6-chloroquinoline |
| 2-chloro-3-methylquinoline |
| N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline |
| 6-Bromo-2-methylquinoline (B1268081) |
| 2-acetylpyridine |
| 2-amino-3-benzyloxy-4-bromobenzaldehyde |
| 8-benzyloxy-7-bromo-2-(2'-pyridyl)quinoline |
| 6-methoxyquinoline (B18371) |
Chemical Reactivity and Functionalization
Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring
Electrophilic aromatic substitution (EAS) on the quinoline ring system is a well-established class of reactions. The pyridine (B92270) ring is electron-deficient due to the electron-withdrawing effect of the nitrogen atom, which deactivates it towards electrophilic attack. Consequently, electrophilic substitution preferentially occurs on the more electron-rich benzene (B151609) ring (the carbocyclic ring). uomustansiriyah.edu.iq In the case of 6-bromo-3-methoxy-2-methylquinoline, the incoming electrophile will be directed to the available positions on this ring, namely C-5, C-7, and C-8.
The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents. The bromine atom at C-6 is a deactivating, ortho-, para-director. The methoxy (B1213986) and methyl groups on the pyridine ring have a lesser influence on the benzene ring's reactivity. Therefore, electrophilic attack is anticipated to occur predominantly at the C-5 and C-8 positions, which are ortho and para to the activating, albeit weakly, quinoline nitrogen and influenced by the bromine at C-6. For instance, nitration of quinoline with fuming nitric acid in concentrated sulfuric acid typically yields a mixture of 5-nitro- and 8-nitroquinolines. uomustansiriyah.edu.iq A similar outcome would be expected for this compound, with the bromine substituent further influencing the product distribution.
Nucleophilic Substitution Reactions Involving the Bromine Atom at C-6
The bromine atom at the C-6 position of the quinoline ring is susceptible to nucleophilic substitution, primarily through nucleophilic aromatic substitution (SNAr) mechanisms. This reactivity is enhanced by the presence of electron-withdrawing groups on the quinoline ring, which can stabilize the intermediate Meisenheimer complex. For instance, the nitration of 6-bromoquinoline (B19933) can activate the bromine for subsequent nucleophilic displacement by amines, such as morpholine (B109124) or piperazine, to form the corresponding 6-aminoquinoline (B144246) derivatives. researchgate.net
While the methoxy and methyl groups in this compound are not strongly activating for SNAr, the inherent electron-withdrawing nature of the quinoline nitrogen can facilitate these reactions under appropriate conditions, such as high temperatures or the use of a strong nucleophile.
Transformations of the Methoxy Group at C-3 (e.g., Demethylation, Oxidation)
The methoxy group at C-3 can undergo several transformations. A common reaction for aryl methyl ethers is demethylation to yield the corresponding phenol. This can be achieved using various reagents, with boron tribromide (BBr₃) being a particularly effective and widely used choice. chem-station.comresearchgate.net Other reagents capable of cleaving aryl methyl ethers include aluminum chloride (AlCl₃) in combination with a nucleophilic source like sodium iodide, or heating with strong acids such as HBr. reddit.com These methods would convert the 3-methoxy group to a 3-hydroxy group, providing a handle for further functionalization.
The oxidation of the methoxy group is less common but can occur under specific conditions. Oxidative demethylation can be a metabolic process in biological systems, though chemical methods for the direct oxidation of a methoxy group on a quinoline ring are not as prevalent. wikipedia.org
Reactions of the Methyl Group at C-2 (e.g., Oxidation to Carboxylic Acid)
The methyl group at the C-2 position is activated due to its attachment to the electron-deficient quinoline ring, making it susceptible to a variety of reactions. One of the most significant transformations is its oxidation to a carboxylic acid. This can be accomplished using various oxidizing agents. For example, 2-methylquinolines can be oxidized to quinoline-2-carboxylic acids. youtube.com
Another important reaction of the 2-methyl group is its condensation with aldehydes. In the presence of a suitable catalyst, such as zinc chloride or acetic anhydride, the acidic protons of the methyl group can be removed, allowing for aldol-type condensation reactions with various aldehydes to form styrylquinoline derivatives. researchgate.net
Reductions of the Quinoline Heterocycle and Substituents
The quinoline ring system can be reduced under various conditions. Catalytic hydrogenation, often using catalysts like platinum or palladium, can reduce the pyridine ring selectively to afford a 1,2,3,4-tetrahydroquinoline (B108954) derivative. pharmaguideline.com The reduction of substituted quinolines, including those with bromo and methoxy groups, has been shown to be compatible with various reduction methods. nih.gov For instance, the reduction of quinolines can be achieved using reagents such as tin and hydrochloric acid, or through catalytic transfer hydrogenation. pharmaguideline.com Under more forcing conditions, both the pyridine and benzene rings can be reduced.
The bromo substituent can also be susceptible to reduction, either through catalytic hydrogenation (hydrodehalogenation) or by using reducing agents like lithium aluminum hydride, depending on the reaction conditions.
Cross-Coupling Chemistry (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
The bromine atom at the C-6 position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: The Suzuki reaction involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide. wikipedia.org 6-Bromoquinoline derivatives are known to be effective substrates in Suzuki couplings, reacting with various aryl and heteroaryl boronic acids or their esters to form 6-aryl or 6-heteroarylquinolines. nih.gov
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org 6-Bromoquinolines can be coupled with a range of terminal alkynes via the Sonogashira reaction to yield 6-alkynylquinolines. libretexts.org
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This reaction has been successfully applied to 6-bromoquinolines, allowing for the introduction of a wide variety of primary and secondary amines at the C-6 position. nih.gov
These cross-coupling reactions provide a versatile platform for the elaboration of the this compound core, enabling the synthesis of a diverse library of derivatives with potential applications in various fields of chemical research.
Investigation of Derivatives and Analogues of 6 Bromo 3 Methoxy 2 Methylquinoline
Synthesis of Structurally Modified Quinoline (B57606) Derivatives
The chemical architecture of 6-Bromo-3-methoxy-2-methylquinoline offers multiple sites for modification, allowing for the synthesis of a wide array of derivatives. The bromine atom at the C6 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which enables the introduction of various aryl and heteroaryl groups. nih.gov
For instance, (6-Bromo-2-methoxyquinolin-3-yl)boronic acid can be prepared from 6-Bromo-2-methoxy-3-iodoquinoline. This boronic acid derivative then serves as a key intermediate. It can be coupled with various partners to create more complex molecules. A documented example involves the reaction of (6-Bromo-2-methoxyquinolin-3-yl)boronic acid with a substituted pyridine (B92270) derivative in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as cesium carbonate (Cs₂CO₃) to yield novel bi-aryl compounds. epo.org
Another approach involves the modification of the C2-methyl group. This group can be functionalized using oxidizing agents. For example, selenium dioxide can be used to oxidize the methyl group, providing a handle for further chemical transformations. mdpi.com Furthermore, the methoxy (B1213986) group at C3 can be altered, although this often requires more rigorous reaction conditions.
The synthesis of related quinoline structures often begins with substituted anilines. The Doebner-von Miller reaction, for example, involves the condensation of anilines with α,β-unsaturated carbonyl compounds. rsc.org A more modern, metal-free approach uses the reaction of anilines with vinyl ethers in the presence of iodine as a catalyst to produce 2-methylquinolines. researchgate.net By selecting appropriately substituted anilines and reaction partners, a diverse library of quinolines can be generated, which can then be further modified.
A specific synthetic pathway to a related compound, 3-(2-Bromo-3-fluorophenoxy)-8-fluoro-2-methylquinoline, starts from 8-fluoro-2-methyl-quinolin-3-ol. This starting material is reacted with 2-bromo-1,3-difluoro-benzene in the presence of potassium carbonate in dry DMSO. acs.org This demonstrates how the core quinoline structure can be elaborated by forming ether linkages at the C3 position.
The table below summarizes a synthetic approach for modifying a quinoline core, illustrating the reagents and conditions typically employed.
| Step | Starting Material | Reagent(s) | Product | Yield (%) | Reference |
| 1 | 7-Bromo-2-methylquinolin-8-ol | Conc. H₂SO₄, HNO₃ | 7-Bromo-2-methyl-5-nitroquinolin-8-ol | 84 | mdpi.com |
| 2 | 7-Bromo-2-methylquinoline-5,8-dione | 4-Methoxyphenol, K₂CO₃, DMF | 7-(4-Methoxyphenoxy)-2-methyl-6,7-dihydroquinoline-5,8-dione | - | mdpi.com |
| 3 | 8-fluoro-2-methyl-quinolin-3-ol | 2-bromo-1,3-difluoro-benzene, K₂CO₃, DMSO | 3-(2-Bromo-3-fluorophenoxy)-8-fluoro-2-methylquinoline | - | acs.org |
Table 1: Examples of synthetic modifications on the quinoline scaffold.
Systematic Variation of Substituents (e.g., Halogen, Alkyl, Alkoxy) and Their Impact on Chemical Behavior
The systematic variation of substituents on the quinoline ring is a cornerstone of structure-activity relationship (SAR) and structure-property relationship (SPR) studies. acs.org Altering functional groups such as halogens, alkyl chains, and alkoxy groups can profoundly influence the molecule's electronic properties, lipophilicity, steric profile, and metabolic stability. slideshare.net
Halogens: The introduction of halogen atoms, particularly at the C6 and C7 positions, is a common strategy. The bromine atom in the parent compound is an electron-withdrawing group and a useful synthetic handle for cross-coupling reactions. epo.org Replacing bromine with other halogens like chlorine or fluorine can modulate the electronic nature of the benzene (B151609) ring. For example, the careful incorporation of a fluorine atom on the benzene ring of certain quinoline derivatives has been shown to enhance specific biological activities. nih.gov In a series of 2-styryl-8-substituted quinolines, an electron-withdrawing bromine atom on the styryl ring enhanced cytotoxicity. bohrium.com
Alkyl Groups: The C2-methyl group is a key feature of the parent compound. The size and nature of alkyl groups can impact how the molecule fits into a biological target and its metabolic fate. Increasing the length or branching of an alkyl chain generally increases lipophilicity. slideshare.net
Alkoxy Groups: The C3-methoxy group is an electron-donating group that can influence the reactivity of the quinoline ring system. The position of alkoxy groups is critical; for instance, SAR studies on certain antimalarial quinolines revealed that an electron-donating methoxy group at the C2 position enhanced activity, whereas an electron-withdrawing chlorine atom at the same position led to a loss of activity. nih.govrsc.org Similarly, a hydroxyl or methoxy group at the C7 position has been shown to improve the antitumor activity of some quinoline compounds. orientjchem.org
The following table details the impact of various substituents on the properties of quinoline analogues, as documented in several research studies.
| Position | Original Substituent | New Substituent | Observed Impact | Reference |
| C2 | -Cl | -OCH₃ | Enhanced antimalarial activity | nih.govrsc.org |
| C6 | -H | -Br, -NO₂ | Increased cytotoxicity in 2-styrylquinolines | bohrium.com |
| C7 | -H | -OH, -OCH₃ | Improved antitumor activity | orientjchem.org |
| C8 | -NO₂ | -OH | Enhanced cytotoxicity in 2-styrylquinolines | bohrium.com |
| C4 | -H | Various Substituents | Found to be key for high in vitro antileishmanial potency | bohrium.com |
Table 2: Impact of Substituent Variation on Quinoline Properties.
Structure-Reactivity and Structure-Property Relationships in a Series of Analogues
Understanding the relationship between a molecule's structure and its resulting properties and reactivity is crucial for rational design. In the context of quinoline analogues, these relationships guide the optimization of lead compounds for desired characteristics.
Structure-Reactivity Relationships: The reactivity of the quinoline ring is influenced by its substituents. Electron-donating groups (like -OCH₃) activate the ring towards electrophilic substitution, while electron-withdrawing groups (like -Br or -NO₂) deactivate it. nih.gov The nitrogen atom in the quinoline ring makes the pyridine part electron-deficient, influencing its reactivity compared to the benzene portion. For instance, the C6-bromo position on this compound is susceptible to nucleophilic substitution and is a prime site for palladium-catalyzed coupling reactions, a reactivity that is fundamental to its use as a synthetic intermediate. epo.org
Structure-Property Relationships (SPR): SPR studies aim to correlate structural features with physical and biological properties.
Lipophilicity: This property, often quantified by LogP, affects solubility and cell membrane permeability. A study of 2-arylquinoline derivatives found that higher lipophilicity (cLogP values from 2.23–4.13) correlated with better cytotoxic effects against certain cancer cell lines compared to their less lipophilic tetrahydroquinoline counterparts (cLogP = 1.56–3.02). rsc.org
Biological Activity: SAR studies have established clear links between specific substituents and biological outcomes. For example, in a series of kynurenate analogues designed as inhibitors of glutamate (B1630785) transport, the presence of the quinoline's second aromatic ring was found to be significant for binding. Specifically, xanthurenate and 7-chloro-kynurenate were identified as potent competitive inhibitors, highlighting the role of carbocyclic ring substituents. nih.gov In another study, a systematic SAR analysis of substituted 4-quinolinamines identified a derivative with nanomolar inhibitory concentration against the immunostimulatory effect of CpG-oligodeoxynucleotides. nih.gov
Photophysical Properties: For applications in materials science, such as fluorescent probes, the electronic nature of substituents is key. In a library of 2,4-substituted quinoline dyes, it was found that introducing more electron-withdrawing aryl groups at the C2 position resulted in a red-shifted emission, demonstrating the formation of a donor-π-acceptor (D-π-A) system. nih.gov
| Structural Feature/Substituent | Property Affected | Observation | Reference |
| Increased Lipophilicity (Higher cLogP) | Cytotoxicity | Correlated with better IC₅₀ values in HeLa and PC3 cells for 2-arylquinolines. | rsc.org |
| C2-Aryl Substitution (Electron-withdrawing) | Fluorescence Emission | Red-shifted emission wavelength in DMAQ dyes. | nih.gov |
| C6-Position Substituent | HIV-1 RT Inhibition | Electron-withdrawing substituents increase activity. | researchgate.net |
| C7-Position Substituent | Glutamate Transport Inhibition | Chloro and hydroxyl groups at C7 led to potent competitive inhibitors. | nih.gov |
Table 3: Structure-Property Relationships in Quinoline Analogues.
Design Principles for Libraries of Substituted Quinolines
The construction of chemical libraries of substituted quinolines is a powerful strategy for discovering new compounds with desired functions. The design of these libraries is guided by several key principles to maximize diversity and efficiency.
Modular Synthesis: A core principle is the use of a modular or combinatorial synthetic approach. This involves using a versatile central scaffold, like this compound, and a set of robust chemical reactions that allow for the easy introduction of diverse building blocks at specific positions. nih.gov Reactions like the Suzuki-Miyaura coupling are ideal for this, enabling the generation of a large number of analogues from a common intermediate. epo.org
Strategic "Tunability" Domains: For functional molecules like fluorescent probes, the scaffold can be designed with distinct domains. For example, a quinoline-based probe was designed with three domains: one for polarizing the compound, one for tuning photophysical properties (e.g., the C2 position), and one for introducing structural diversity for specific targeting (e.g., the C4 position). nih.gov
Computational and In Silico Screening: Before synthesis, computational methods can be used to design the library. Molecular docking can screen a virtual library of designed compounds against a biological target to prioritize candidates with the highest predicted binding affinity. researchgate.net This saves resources by focusing synthetic efforts on the most promising molecules.
Maximizing Chemical Diversity: The choice of substituents is critical. The library should explore a wide range of properties, including steric bulk, electronics (electron-donating vs. electron-withdrawing), and hydrophobicity. This is achieved by incorporating a varied set of building blocks (e.g., different boronic acids in a Suzuki reaction or diverse anilines in a Doebner-von Miller synthesis). mdpi.com
Focus on "Privileged Scaffolds": The quinoline ring system itself is considered a "privileged scaffold" because it is known to bind to multiple biological targets. benthamdirect.comresearchgate.net Library design often leverages this by modifying the quinoline core with functionalities known to interact with specific target classes, thereby increasing the probability of finding active compounds.
By adhering to these principles, researchers can efficiently generate and screen libraries of substituted quinolines to identify novel compounds with tailored chemical, physical, or biological properties.
Advanced Research Applications
Role as Key Synthetic Intermediates in Organic Synthesis
The molecular architecture of 6-Bromo-3-methoxy-2-methylquinoline makes it a valuable precursor in the synthesis of more complex chemical entities. Its utility as a synthetic intermediate is a cornerstone of its application in organic chemistry.
Precursors for Complex Heterocyclic Systems
Quinolines are a class of nitrogen-containing heterocyclic aromatic compounds that form the backbone of many biologically active molecules. organic-chemistry.org this compound serves as a foundational building block for the construction of more elaborate heterocyclic systems. rsc.org The presence of the bromine atom at the 6-position provides a reactive site for various cross-coupling reactions, such as the Suzuki-Miyaura reaction, which allows for the introduction of new carbon-carbon bonds. smolecule.com This reactivity is crucial for assembling complex molecular frameworks that are often difficult to synthesize through other methods. The methoxy (B1213986) and methyl groups on the quinoline (B57606) ring also influence the electronic properties and steric interactions of the molecule, guiding the regioselectivity of further chemical modifications. researchgate.net
Building Blocks for High-Value Chemical Entities
Beyond the synthesis of complex heterocycles, this compound is an important intermediate in the creation of high-value chemical compounds, particularly in the pharmaceutical industry. For instance, it is a reactant in the preparation of Bedaquiline, a diarylquinoline antimycobacterial drug used in the treatment of multidrug-resistant tuberculosis. chemicalbook.comgoogle.com The synthesis of Bedaquiline and other pharmacologically active molecules often involves the strategic modification of the this compound scaffold. bio-synth.in Its role as an intermediate extends to the development of novel materials and catalysts, highlighting its broad utility in chemical synthesis.
Exploration in Chemical Biology and Molecular Interactions
The unique chemical structure of this compound and its derivatives allows them to interact with biological systems in specific ways, making them valuable tools for research in chemical biology.
Probing Interactions with Specific Enzymes and Receptors at the Molecular Level
Quinoline derivatives are known to interact with a variety of biological targets, including enzymes and receptors. ontosight.ai The specific substitutions on this compound can influence its binding affinity and selectivity for these targets. For example, quinoline compounds have been shown to interact with cytochrome P450 enzymes, which are involved in drug metabolism. smolecule.com The bromine atom and the quinoxaline (B1680401) ring system (a related heterocyclic structure) are crucial for binding to molecular targets. Molecular docking studies have been employed to understand the binding modes of similar quinoline derivatives with proteins, providing insights that are critical for the rational design of new drugs. smolecule.com Research on related quinoxaline derivatives has also indicated potential interactions with cannabinoid receptors, suggesting a broader scope for the therapeutic applications of such heterocyclic compounds.
Investigation of Molecular Mechanisms in Cellular Pathways
By interacting with specific biomolecules, this compound and its derivatives can be used to investigate and modulate cellular pathways. The inhibition of specific enzymes or the activation/inhibition of receptors can lead to a cascade of downstream effects within a cell. ontosight.ai For instance, the inhibition of lipid accumulation in hepatocytes has been observed with some quinoxaline derivatives, suggesting potential applications in studying metabolic disorders. The ability of these compounds to permeate cell membranes and interact with intracellular targets makes them useful probes for dissecting complex biological processes.
Research on Anticancer Activity in Cell Lines (in vitro studies)
A significant area of research for quinoline derivatives is their potential as anticancer agents. arabjchem.orgnih.gov Numerous in vitro studies have demonstrated the cytotoxic effects of various quinoline compounds against a range of cancer cell lines. clockss.orgekb.eg
Derivatives of this compound have been investigated for their antiproliferative activity. For example, studies on similar brominated quinoline structures have shown they can inhibit cancer cell proliferation and induce apoptosis (programmed cell death). smolecule.com The mechanism of action often involves interaction with specific molecular targets within the cancer cells.
Table 1: In Vitro Anticancer Activity of Selected Quinoline Derivatives
| Compound | Cancer Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|
| 6-Bromo-5-nitroquinoline | Rat glioblastoma (C6), Human cervical cancer (HeLa), Human adenocarcinoma (HT29) | Showed significant antiproliferative activity and potential to cause cancer cell death via apoptosis. | nih.gov |
| Diethyl 2-(3,4,5-trimethoxystyryl)quinoline-3,4-dicarboxylate | Human lung cancer (A549) | Exhibited potent antiproliferative activity with an IC50 value of 2.38 µmol·L⁻¹. | clockss.org |
It is important to note that while these in vitro studies are promising, they represent an early stage of drug discovery. Further research is necessary to determine the in vivo efficacy and safety of these compounds.
Studies on Antimicrobial and Antifungal Properties (general quinoline scaffold)
The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial and antifungal agents. nih.govx-mol.com While the simple, unsubstituted quinoline molecule does not possess significant biological activity on its own, its derivatives have been the subject of decades of research, revealing potent and diverse pharmacological properties. researchgate.net The versatility of the quinoline ring allows for chemical modifications at various positions, which has led to the synthesis of numerous derivatives with significant antimicrobial potencies. researchgate.netnih.gov
Researchers have focused on the structure-activity relationship (SAR) to design more efficient antimicrobial drugs. nih.gov The amalgamation of the quinoline scaffold with other pharmacologically important structures is a common strategy to create hybrid molecules with a broad spectrum of activity against various pathogenic strains. arabjchem.org For instance, quinoline-based hydroxyimidazolium hybrids have been synthesized and evaluated against a panel of clinically important fungal and bacterial pathogens, including Mycobacterium tuberculosis. mdpi.com
The antimicrobial potential of quinoline derivatives stems from their ability to act on various biological targets within microbial cells. researchgate.netmdpi.com For example, some quinoline-containing compounds, like the anti-tuberculosis drug bedaquiline, function by inhibiting essential enzymes in pathogens, such as mycobacterial ATP synthase. mdpi.com The continuous exploration of new quinoline derivatives is driven by the need to overcome challenges like drug resistance, high costs, and the side effects associated with existing antimicrobial agents. nih.govx-mol.com
A variety of newly synthesized quinoline derivatives have been screened in vitro for their activity against a range of microorganisms. arabjchem.org These include bacterial strains such as Escherichia coli, Pseudomonas vulgaris, Bacillus subtilis, and Staphylococcus aureus, as well as fungal strains like Candida albicans and Aspergillus niger. arabjchem.org
| Pathogen Type | Examples of Tested Pathogens | General Findings for Quinoline Scaffolds | References |
|---|---|---|---|
| Bacteria (Gram-positive) | Staphylococcus aureus, Bacillus subtilis | Various derivatives show moderate to strong activity. Molecular hybridization can enhance potency. | researchgate.net, arabjchem.org |
| Bacteria (Gram-negative) | Escherichia coli, Pseudomonas vulgaris | Activity varies significantly with substitution patterns on the quinoline ring. | arabjchem.org |
| Mycobacteria | Mycobacterium tuberculosis | Certain quinoline derivatives, like bedaquiline, are potent inhibitors. Hybrids show promise. | mdpi.com |
| Fungi | Candida albicans, Aspergillus niger, Cryptococcus neoformans | Some hybrids exhibit notable antifungal activity with specific derivatives showing high efficacy against certain species. | arabjchem.org, mdpi.com |
Development as Potential Lead Compounds for Therapeutic Development (pre-clinical, non-human trial)
The quinoline motif is a privileged structure in drug discovery, serving as a lead for developing therapies against a wide range of diseases. nih.govorientjchem.org Beyond antimicrobial applications, quinoline derivatives have shown significant potential in preclinical studies for conditions such as cancer and chronic inflammatory diseases. ekb.egresearchgate.net
In oncology, quinoline derivatives have been investigated for their ability to inhibit cancer cell growth, invasion, and migration, as well as to induce apoptosis (programmed cell death). orientjchem.orgekb.eg These compounds can target various molecular pathways involved in tumor progression, including angiogenesis (the formation of new blood vessels) and cell cycle regulation. ekb.eg For example, certain quinoline derivatives function as inhibitors of DNA topoisomerase I (Topo I), an enzyme crucial for DNA replication and a validated target in cancer therapy. nih.gov
One preclinical study involved the synthesis of 25 quinoline derivatives identified as Topo I inhibitors. nih.gov The most potent of these compounds, referred to as 5i and 5l, not only suppressed inflammatory cytokine expression in cell cultures but also significantly improved imiquimod-induced psoriasis-like inflammation in mouse models. nih.gov In these animal models, the compounds led to a dramatic inhibition of pro-inflammatory markers in the skin, such as IL-17A, IL-22, IL-23, and TNF-α. nih.gov This suggests that inhibiting Topo I activity with quinoline-based compounds could be an effective strategy for treating psoriasis. nih.gov
The ability to modify the quinoline nucleus at various positions allows for the fine-tuning of its pharmacological properties, making it a versatile scaffold for creating novel therapeutic agents with improved efficacy and selectivity. orientjchem.org
Applications in Functional Materials Research
The unique electronic and photophysical properties of the quinoline scaffold have also made it a valuable component in the field of materials science. nih.gov Its electron-deficient nature, combined with high chemical and thermal stability, makes it suitable for a range of optoelectronic applications. mdpi.com
Investigation of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are crucial for the development of photonic technologies, including optical data storage and communication. mdpi.comresearchgate.net Organic compounds, particularly those with donor-acceptor (D-A) electronic structures, are of great interest for NLO applications. The quinoline ring often serves as an excellent electron-acceptor (A) moiety in the design of such molecules. mdpi.com
Theoretical and computational studies, such as those using Density Functional Theory (DFT), have been employed to explore the NLO properties of novel quinoline derivatives. mdpi.comresearchgate.nettandfonline.com These studies analyze parameters like dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), which are indicative of a material's NLO response. tandfonline.com
For instance, research on novel designed compounds with a donor-acceptor-donor (D-A-D) configuration, where quinoline is the central acceptor and carbazole (B46965) acts as the donor, has shown significant NLO potential. mdpi.com The strategic attachment of different donor and acceptor units to the quinoline-carbazole framework allows for the fine-tuning of intramolecular charge transfer (ICT) characteristics, which in turn influences the NLO response. mdpi.com Studies on compounds like 6-fluoro-4-hydroxy-2-methylquinoline have indicated that while the dipole moment might be modest, the polarizability and hyperpolarizability can be significantly higher than reference materials like urea, suggesting excellent potential for NLO applications. tandfonline.com
| Compound/Scaffold Type | Architectural Design | Key NLO Properties Investigated | General Findings | References |
|---|---|---|---|---|
| Quinoline-Carbazole Derivatives | D-A-D or D-A-D-π-A | Polarizability (α), Hyperpolarizability (β), Absorption Wavelength (λmax) | Structural modifications significantly tune ICT and NLO responses. | mdpi.com, researchgate.net |
| 6-fluoro-4-hydroxy-2-methylquinoline (6-FHMQ) | Substituted Quinoline | Dipole Moment (μ), Polarizability (α), Hyperpolarizability | Exhibits high polarizability and hyperpolarizability, indicating strong NLO potential. | tandfonline.com |
| C4-Substituted CyHQ Derivatives | Modified Quinoline PPG | Two-Photon Excitation (2PE) Cross Section (δa), Photolysis Quantum Yield (Φu) | Chemical modifications can enhance 2PE-mediated photolysis for advanced applications. | acs.org |
Development of Quinoline-Based Luminescent or Electronic Materials
The inherent fluorescence of the quinoline scaffold has been harnessed to develop a wide array of functional materials, including fluorescent probes for bio-imaging and components for organic electronic devices. nih.govcrimsonpublishers.com
Luminescent Materials and Probes: Quinoline is a highly attractive structure for creating fluorescent probes due to its synthetic versatility and the ability of the nitrogen atom to modulate fluorescence upon interaction with target molecules. nih.gov Researchers have designed highly tunable quinoline-based scaffolds that can be synthesized in a few steps, allowing for the rapid development of chemical libraries. nih.gov These probes have been successfully applied in live-cell imaging, for example, to sense changes in intracellular pH. nih.gov
Furthermore, quinoline derivatives have been incorporated into metal-organic frameworks (MOFs) to create highly sensitive and selective luminescent sensors. rsc.org A Zr(IV)-based MOF using quinoline-2,6-dicarboxylic acid as a ligand was shown to be an ultrasensitive probe for detecting 4-nitrophenol (B140041) and Fe(III) ions. rsc.org
Electronic Materials: In the realm of organic electronics, quinoline derivatives are promising candidates for use in organic light-emitting diodes (OLEDs) and data storage devices. bohrium.comrsc.org Their electron-transporting capability is a key property for these applications. mdpi.com
Donor-acceptor type molecules based on quinoline have been synthesized and found to exhibit bright emission, making them suitable as emitters in OLEDs. bohrium.com For instance, thermally activated delayed fluorescence (TADF) materials incorporating a quinoline unit have been developed, which also show aggregation-induced emission (AIE) properties, leading to efficient non-doped OLEDs. researchgate.net
Additionally, D-A-D architectured molecules with a central quinoline core and terminal triarylamine groups have been studied for their performance in non-volatile write-once-read-many (WORM) memory devices. rsc.org These materials show stable memory behavior with high on/off ratios, demonstrating their potential for next-generation organic electronics. rsc.orgrsc.org
Future Directions and Emerging Research Opportunities
Development of Sustainable and Green Synthetic Routes for 6-Bromo-3-methoxy-2-methylquinoline
Traditional methods for synthesizing the quinoline (B57606) core, such as the Skraup, Friedländer, and Doebner-von Miller reactions, have been instrumental in producing a vast array of quinoline analogues. nih.govtandfonline.com However, these classical syntheses often suffer from significant drawbacks, including the use of harsh conditions, hazardous reagents, high temperatures, and toxic organic solvents, which have negative economic and environmental impacts. nih.govtandfonline.com Consequently, a major thrust in modern organic chemistry is the development of green and sustainable synthetic protocols. nih.govbohrium.com
The future synthesis of this compound will likely pivot towards these eco-friendly alternatives. Key areas of development include:
Microwave and Ultrasound-Assisted Synthesis: These techniques can dramatically reduce reaction times and energy consumption compared to conventional heating methods. nih.govrsc.org
Use of Greener Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol (B145695) is a core principle of green chemistry. bohrium.com
Novel Catalytic Systems: The use of recyclable catalysts, such as solid acids (e.g., Nafion NR50), ionic liquids, and nanocatalysts, minimizes waste and allows for easier product purification. acs.orgmdpi.com Nanocatalysts, in particular, offer a promising alternative to overcome the limitations of traditional catalysts, such as difficult recovery and lower yields. acs.org
One-Pot and Multicomponent Reactions (MCRs): These strategies enhance efficiency and atom economy by combining multiple reaction steps into a single operation, thereby reducing waste and simplifying procedures. rsc.orgijppronline.com MCRs are particularly versatile for creating complex quinoline scaffolds with diverse functional groups. rsc.orgijppronline.com
By adapting these green methodologies, the synthesis of this compound and its derivatives can become more efficient, cost-effective, and environmentally responsible. bohrium.com
Integration of Automated Synthesis and High-Throughput Screening in Quinoline Research
The synthesis and evaluation of new chemical entities are being revolutionized by automation and high-throughput techniques. For quinoline research, these technologies offer a pathway to accelerate discovery.
Automated Synthesis: Continuous flow chemistry is emerging as a powerful tool for the synthesis of heterocyclic compounds. researchgate.net Automated flow reactors, which can operate at high temperatures and pressures, enable rapid reaction optimization, improved safety, and scalable production of quinoline derivatives. researchgate.netacs.org This technology could be applied to the synthesis of this compound, allowing for the efficient generation of a library of related compounds for further study.
High-Throughput Screening (HTS): Once a library of derivatives based on the this compound scaffold is created, HTS can be employed to rapidly assess their biological activity. plos.org For instance, HTS has been successfully used to screen large compound collections to identify novel inhibitors for enzymes like histone demethylases and to find genes conferring resistance to carcinogenic quinolines. plos.orgnih.gov This approach allows researchers to quickly identify promising "hit" compounds from thousands of candidates, which can then be optimized into lead compounds for drug development. plos.orgtandfonline.com The combination of automated synthesis and HTS creates a powerful platform for efficiently exploring the chemical space around the this compound core.
Advanced Computational Tools for Predictive Modeling and De Novo Design
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering ways to predict molecular properties and design novel compounds with desired characteristics.
Predictive Modeling: Techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are used to analyze and predict the properties of quinoline derivatives. scispace.comarabjchem.org DFT calculations can provide insights into molecular structure, electronic properties, and reactivity, helping to understand how modifications to the this compound structure would affect its behavior. arabjchem.org QSAR models can establish a mathematical relationship between the chemical structure of quinoline derivatives and their biological activity, which can then be used to predict the potency of new, unsynthesized compounds. scispace.comnih.gov
De Novo Design: Beyond predicting properties, computational tools can be used for the de novo (from the beginning) design of new molecules. nih.govnih.gov Starting with a core scaffold like this compound, algorithms can generate novel molecular structures with a high probability of binding to a specific biological target. nih.govresearchgate.net This approach has been used to design potential inhibitors for various enzymes and can accelerate the discovery of new drug candidates by focusing synthetic efforts on the most promising molecules. nih.govnih.gov
Exploration of Novel Catalytic Systems for Quinoline Functionalization
Direct functionalization of the quinoline core via C-H activation is a highly attractive and atom-economical strategy for creating derivatives. nih.govnih.gov This approach avoids the need for pre-functionalized starting materials, simplifying synthetic routes. Research in this area is focused on developing new catalytic systems that offer high efficiency and regioselectivity.
Future functionalization of this compound will benefit from these advanced catalytic methods:
Transition Metal Catalysis: A wide range of transition metals, including rhodium, ruthenium, palladium, cobalt, copper, iron, and nickel, have been used to catalyze the C-H functionalization of quinolines at various positions (C2, C3, C4, C8). mdpi.comnih.govacs.org The choice of metal and ligands can precisely control which position on the quinoline ring is modified. acs.orgrsc.org
Regioselective Functionalization: The N-oxide moiety of quinoline can act as a directing group, facilitating selective functionalization at the C8 position, which is otherwise difficult to access. acs.org This is particularly relevant for medicinal chemistry applications. acs.org
Earth-Abundant Metal Catalysts: There is a growing emphasis on using catalysts based on earth-abundant and less toxic metals like iron and cobalt to improve the sustainability of these reactions. rsc.orgorganic-chemistry.org For example, an iron-catalyzed C-2 alkenylation of quinoline-N-oxide has been developed where water is the only byproduct. rsc.org
These catalytic advancements will enable the precise and efficient modification of the this compound scaffold, allowing for the systematic exploration of its structure-activity relationships.
Multidisciplinary Research at the Interface of Organic Chemistry, Chemical Biology, and Materials Science
The versatile quinoline scaffold is a privileged structure not only in medicinal chemistry but also in chemical biology and materials science. researchgate.netrsc.orgijppronline.com Future research on this compound will increasingly involve multidisciplinary collaborations.
Chemical Biology: Quinoline derivatives can be developed as molecular probes to study biological processes or as lead compounds for new therapeutics. ijppronline.commdpi.comijpsjournal.com The intersection of synthetic chemistry and biology is crucial for translating a promising compound into a useful tool or a drug candidate. mdpi.commjstjournal.com
Materials Science: Quinolines are used in the development of functional materials such as dyes, pigments, and light-emitting diodes due to their unique optical and electronic properties. numberanalytics.comresearchgate.net Derivatives of this compound could be explored for applications in organic electronics or as fluorescent sensors.
Agrochemicals: The quinoline core is also found in pesticides and herbicides. wikipedia.org Research could explore the potential of this compound derivatives in the development of new agrochemicals.
A coordinated effort between chemists, biologists, and materials scientists will be essential to fully exploit the potential of the this compound scaffold in these diverse fields. mjstjournal.comresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
